molecular formula C18H9Br2NO2S B4722197 6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one CAS No. 5301-53-1

6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one

Cat. No. B4722197
CAS RN: 5301-53-1
M. Wt: 463.1 g/mol
InChI Key: KVMULZOWJAUPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one is a synthetic compound that belongs to the family of coumarin derivatives. This compound has gained significant attention in scientific research due to its unique chemical structure and potential applications.

Mechanism of Action

The exact mechanism of action of 6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or signaling pathways involved in the growth and survival of cancer cells and microorganisms.
Biochemical and Physiological Effects:
Research has shown that 6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one can affect various biochemical and physiological processes in the body. Some of the major effects of this compound are:
1. Inhibition of cell growth and proliferation.
2. Induction of apoptosis in cancer cells.
3. Inhibition of microbial growth and biofilm formation.

Advantages and Limitations for Lab Experiments

The advantages of using 6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one in lab experiments are:
1. High potency: This compound exhibits high potency against cancer cells and microorganisms, making it a potential candidate for drug development.
2. Unique chemical structure: The unique chemical structure of this compound makes it a valuable tool for studying various biochemical and physiological processes.
The limitations of using 6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one in lab experiments are:
1. Limited availability: This compound is not widely available and can be difficult to synthesize.
2. Lack of toxicity data: The toxicity profile of this compound is not well understood, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one. Some of the possible directions are:
1. Optimization of synthesis methods: Researchers can work on optimizing the synthesis methods of this compound to improve yield and reduce cost.
2. Mechanistic studies: Further studies can be conducted to elucidate the exact mechanism of action of this compound.
3. Drug development: Researchers can explore the potential of 6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one as a drug candidate for various diseases.
4. Toxicity studies: More studies are needed to understand the toxicity profile of this compound and its potential side effects.
Conclusion:
6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound exhibits high potency against cancer cells and microorganisms, making it a potential candidate for drug development. Further research is needed to fully understand the mechanism of action and toxicity profile of this compound.

Scientific Research Applications

The unique chemical structure of 6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one makes it a potential candidate for various scientific research applications. Some of the major research areas where this compound is being studied are:
1. Antimicrobial activity: Studies have shown that 6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one exhibits significant antimicrobial activity against a wide range of microorganisms.
2. Anticancer activity: Research has indicated that this compound has potential anticancer activity and can induce apoptosis in cancer cells.
3. Anti-inflammatory activity: 6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Br2NO2S/c19-12-6-11-7-13(18(22)23-16(11)14(20)8-12)17-21-15(9-24-17)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMULZOWJAUPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365340
Record name 6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5301-53-1
Record name 6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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